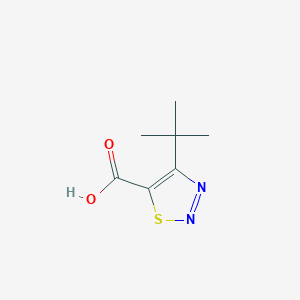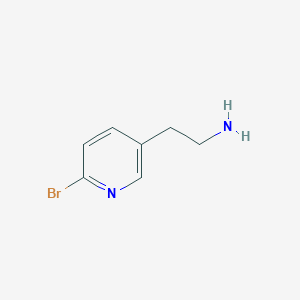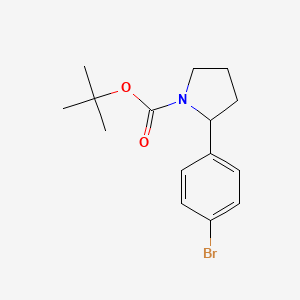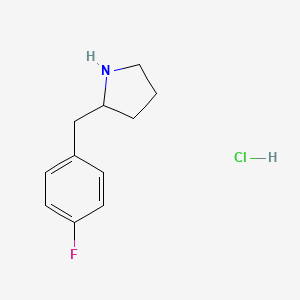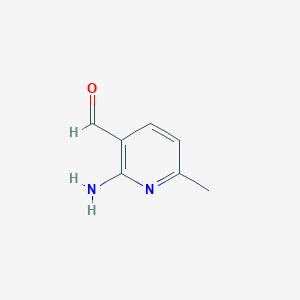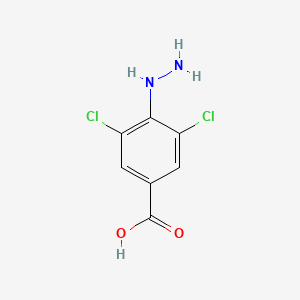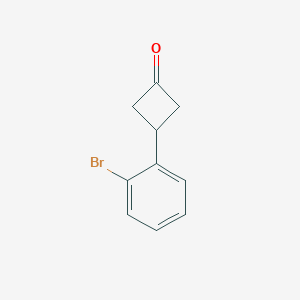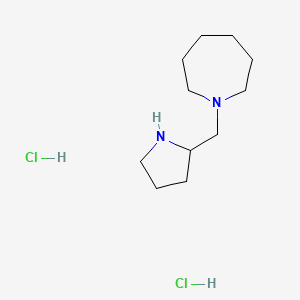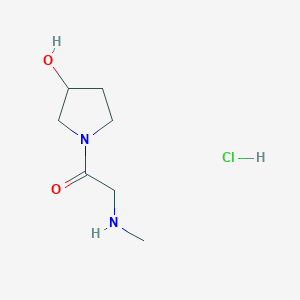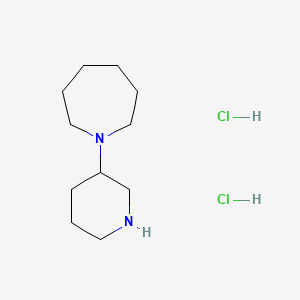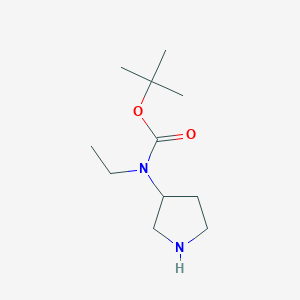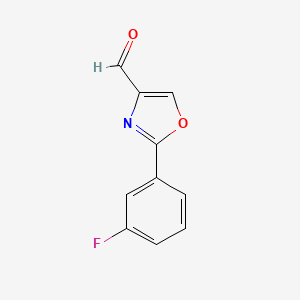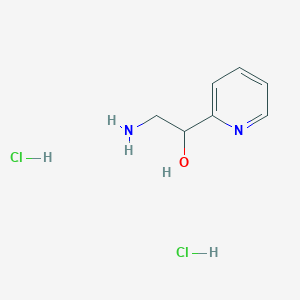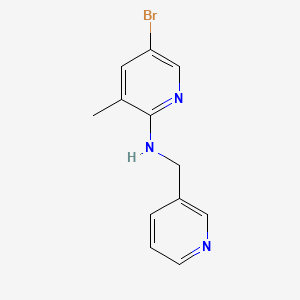
5-Bromo-3-methyl-N-(3-pyridinylmethyl)-2-pyridinamine
Übersicht
Beschreibung
5-Bromo-3-methyl-N-(3-pyridinylmethyl)-2-pyridinamine (5-BMP) is an organic compound that has been of interest to scientists due to its potential applications in various fields. 5-BMP is a brominated derivative of pyridine and is synthesized from 3-methyl-2-pyridinamine. It has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structures
The synthesis of 5-Bromo-3-methyl-N-(3-pyridinylmethyl)-2-pyridinamine involves complex chemical processes that contribute to its unique molecular structure. For instance, in a study focused on the synthesis and molecular structures of pyridine derivatives, a related compound, 5-Methyl-2-trimethylsilyl-pyridine, was synthesized via the Grignard reaction, demonstrating the intricate methodologies involved in synthesizing such compounds. The study highlighted the bending of substituents towards the nitrogen heteroatom, indicating the intricate intermolecular and intramolecular interactions that define the molecular structure of such compounds (Riedmiller, Jockisch, & Schmidbaur, 1999).
Applications in Material Science and Chemistry
Pyridine derivatives, such as 5-Bromo-3-methyl-N-(3-pyridinylmethyl)-2-pyridinamine, find applications in material science and chemistry, particularly in the synthesis of novel compounds with potential industrial applications. For example, a study on the electrochemical and theoretical quantum approaches on the inhibition of carbon steel corrosion highlighted the use of Schiff bases derived from pyridine compounds. These compounds demonstrated significant inhibition activity for carbon steel in corrosive media, showcasing their potential industrial applications in corrosion inhibition (El-Lateef, Abu‐Dief, Abdel‐Rahman, Sañudo, & Aliaga-Alcalde, 2015).
Drug Development and Biomedical Research
In the realm of drug development and biomedical research, pyridine derivatives are pivotal in the synthesis of compounds with potential therapeutic benefits. A study demonstrated the synthesis of novel pyridine-based derivatives via Suzuki Cross-Coupling Reaction, highlighting the importance of these compounds in drug discovery. The synthesized compounds were analyzed for their anti-thrombolytic, biofilm inhibition, and haemolytic activities, providing insights into their potential biomedical applications (Ahmad et al., 2017).
Environmental and Industrial Applications
The synthesis and application of pyridine derivatives extend to environmental and industrial sectors. A study on the efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide showcased a simple, efficient, and environmentally friendly method for synthesizing key intermediates in drug synthesis, such as rupatadine. This study underscores the relevance of such compounds in developing environmentally benign synthesis processes for industrial applications (Guo, Lu, & Wang, 2015).
Eigenschaften
IUPAC Name |
5-bromo-3-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c1-9-5-11(13)8-16-12(9)15-7-10-3-2-4-14-6-10/h2-6,8H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBNLPPBVYNJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCC2=CN=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methyl-N-(3-pyridinylmethyl)-2-pyridinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



